Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate
Description
Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate (CAS: 363576-16-3) is a glycine-derived ester featuring a methylsulfonyl group and a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₀H₁₀F₃NO₄S, with a molecular weight of 297.25 g/mol . The compound is characterized by:
- A methylsulfonyl (-SO₂CH₃) group, which enhances electrophilicity and stability.
- A 3-(trifluoromethyl)phenyl moiety, contributing to lipophilicity and metabolic resistance due to the strong electron-withdrawing nature of the CF₃ group.
This structure is utilized in medicinal chemistry and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules .
Properties
IUPAC Name |
methyl 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c1-19-10(16)7-15(20(2,17)18)9-5-3-4-8(6-9)11(12,13)14/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUBGFOZQVOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl glycinate, methylsulfonyl chloride, and 3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate has been explored as a potential lead compound for the development of new pharmaceuticals. Its structural similarities to known sulfonamide drugs suggest possible applications in treating various diseases.
- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical in folate synthesis .
- Antimalarial Compounds : Studies have shown that derivatives of sulfonamides can serve as potential antimalarial agents. The incorporation of trifluoromethyl groups has been linked to enhanced activity against malaria parasites .
Cancer Research
The compound's efficacy against cancer cell lines has been investigated, revealing significant cytotoxic effects.
- In Vitro Studies : Research demonstrated that this compound exhibits growth inhibition in various cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways, although further studies are required to elucidate these mechanisms fully.
The compound has shown promise in inhibiting certain enzymes involved in disease processes.
- RORc Inhibition : It has been identified as a potential inverse agonist for retinoic acid receptor-related orphan receptor C (RORc), which plays a role in autoimmune diseases by regulating interleukin-17 production. This suggests therapeutic applications in conditions like psoriasis and rheumatoid arthritis.
Case Study 1: Antimicrobial Activity
A study focused on synthesizing a series of sulfonamide derivatives, including this compound, demonstrated effective inhibition against various bacterial strains. The results indicated that the trifluoromethyl substitution significantly enhanced antimicrobial potency compared to other derivatives .
Case Study 2: Anticancer Properties
In a comparative analysis of several compounds with similar structures, this compound exhibited lower IC50 values against multiple cancer cell lines compared to standard chemotherapeutic agents. This highlights its potential as a novel anticancer drug candidate.
Mechanism of Action
The mechanism of action of Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Properties
The table below compares the target compound with structurally related glycinate derivatives:
Analysis of Structural and Functional Differences
Sulfonyl Group Variations
- Methylsulfonyl vs. Phenylsulfonyl derivatives exhibit higher molecular weights and lipophilicity, which may limit bioavailability.
Aryl Substituent Modifications
Limitations and Challenges
- Toxicity Profile : Sulfonamide-containing compounds require rigorous toxicity screening, as seen in HSP1604’s preclinical evaluation .
Biological Activity
Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate, with the CAS number 363576-16-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₀H₁₁F₃N₁O₄S
- Molecular Weight : 297.25 g/mol
- Structure : The compound features a methylsulfonyl group and a trifluoromethyl-substituted phenyl moiety, which may influence its biological interactions.
Research suggests that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antimicrobial properties. The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and efficacy against microbial targets.
- Anticancer Properties : Sulfonamides have been investigated for their role in cancer treatment, often through mechanisms involving inhibition of specific enzymes or pathways critical for tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of methylsulfonyl compounds against various bacterial strains. Results indicated significant inhibition of Gram-positive bacteria, suggesting potential use as a therapeutic agent in infections caused by resistant strains . -
Anticancer Studies :
In vitro studies demonstrated that this compound induces apoptosis in several cancer cell lines, including breast and prostate cancers. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death . -
Enzyme Inhibition :
Research highlighted the compound's ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance. This inhibition may contribute to its therapeutic effects in conditions such as glaucoma and edema .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate, and how can purity be optimized?
- Methodology : Use a two-step approach: (1) Sulfonylation of the primary amine group with methylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C), followed by (2) esterification with methyl chloroacetate in the presence of a base like triethylamine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. Monitor reactions with TLC and confirm structure via H/C NMR and HRMS .
Q. How can spectroscopic techniques (NMR, LC-MS) distinguish this compound from structurally similar analogs?
- Methodology :
- NMR : The trifluoromethyl group () at the 3-position of the phenyl ring produces a distinct F NMR signal at δ -63 ppm. The methylsulfonyl group () shows characteristic H NMR singlet at δ 3.2–3.4 ppm.
- LC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ESI-MS detection. The molecular ion [M+H] should match the exact mass (CHFNOS: calc. 324.0525) .
Q. What computational tools predict the compound’s solubility and logP for formulation studies?
- Methodology : Employ density functional theory (DFT) for solubility parameters and software like ACD/Labs or MarvinSuite for logP calculations. Experimental validation via shake-flask method (octanol/water partition) is recommended due to the electron-withdrawing group reducing hydrophilicity .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s divergent biological activities (e.g., insecticidal vs. antimicrobial) observed in structural analogs?
- Methodology : Conduct molecular docking to compare binding affinities with target proteins (e.g., insect GABA receptors vs. bacterial enoyl-ACP reductase). The trifluoromethylphenyl group enhances hydrophobic interactions in insecticidal analogs, while sulfonyl groups may disrupt bacterial membranes. Validate via site-directed mutagenesis and in vitro enzyme assays .
Q. How do metabolic pathways differ between this compound and its ethyl ester counterpart?
- Methodology : Use hepatic microsomal assays (human or rat) with LC-MS/MS to identify metabolites. The methyl ester undergoes slower hydrolysis than ethyl esters, leading to prolonged systemic exposure. Key metabolites include sulfonic acid derivatives and hydroxylated phenyl intermediates .
Q. What experimental designs address contradictory bioactivity data in literature for fluorinated glycinate derivatives?
- Methodology :
- Controlled Variables : Standardize assay conditions (pH, temperature, solvent/DMSO concentration).
- Orthogonal Assays : Combine enzymatic inhibition (e.g., acetylcholinesterase) with cell-based viability assays (MTT or resazurin).
- Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography or 2D-NMR to rule out polymorphic effects .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?
- Methodology :
- Modifications : Replace the methyl ester with a bioisostere (e.g., amide) to enhance metabolic stability.
- In Vivo Testing : Administer analogs to rodent models and measure plasma half-life () and bioavailability. The trifluoromethyl group’s electronegativity improves membrane permeability but may increase plasma protein binding .
Contradictions and Challenges
Q. Why do some analogs exhibit cytotoxicity in mammalian cells despite insecticidal efficacy?
- Analysis : The methylsulfonyl group may non-selectively inhibit mammalian kinases (e.g., MAPK). Mitigate via prodrug strategies (e.g., masking sulfonyl as a tert-butyl carbamate) or structural rigidification to reduce off-target interactions .
Q. How to resolve discrepancies in reported logD values for fluorinated glycinate derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
